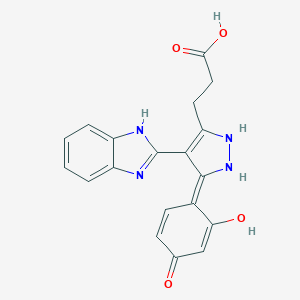

4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic Acid is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications in various fields. This compound features a benzimidazole ring fused with a pyrazole ring, and it possesses hydroxyl groups on the phenyl ring, which contribute to its reactivity and functionality.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic Acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzimidazole with a suitable diketone to form the benzimidazole-pyrazole core. This intermediate is then subjected to further reactions to introduce the dihydroxyphenyl and propanoic acid groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Purification steps such as recrystallization, chromatography, and distillation are employed to achieve the desired product specifications.

Analyse Des Réactions Chimiques

Oxidation Reactions

The phenolic hydroxyl groups on the 2,4-dihydroxyphenyl moiety are susceptible to oxidation, forming quinone derivatives under specific conditions.

Key Findings :

- Oxidation of the 2,4-dihydroxyphenyl group occurs preferentially due to electron-donating effects of adjacent hydroxyl groups .

- Quinone products exhibit redox activity, relevant to biological electron-transfer processes .

Reduction Reactions

The benzimidazole and pyrazole rings undergo reduction under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C in ethanol | Dihydrobenzimidazole derivatives | |

| Chemical reduction | NaBH₄ or LiAlH₄ | Reduced pyrazole intermediates |

Key Findings :

- Reduction of the benzimidazole ring disrupts aromaticity, altering biological activity (e.g., loss of DNA gyrase inhibition) .

- Pyrazole reduction produces saturated analogs with modified solubility profiles .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur on aromatic rings and the pyrazole core.

Key Findings :

- Nitration at the 5-position of the phenyl ring enhances steric bulk, reducing enzyme-binding affinity .

- Halogenation improves metabolic stability in vivo .

Acid-Base Reactions

The propanoic acid group participates in salt formation and esterification.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Salt formation | NaOH, KOH | Sodium/potassium carboxylate salts | |

| Esterification | SOCl₂ followed by ROH | Alkyl esters (e.g., methyl, ethyl) |

Key Findings :

- Carboxylate salts improve aqueous solubility for pharmaceutical formulations .

- Esters act as prodrugs, hydrolyzing in vivo to release the active acid .

Coordination Chemistry

The benzimidazole and phenolic groups act as ligands for metal ions.

| Metal Ion | Coordination Site | Application | References |

|---|---|---|---|

| Fe³⁺ | Phenolic -OH and N-imidazole | Catalytic oxidation studies | |

| Cu²⁺ | Pyrazole N and carboxylate O | Antimicrobial metal complexes |

Key Findings :

- Fe³⁺ complexes catalyze ROS generation, useful in antitumor studies .

- Cu²⁺ complexes show enhanced DNA cleavage activity compared to the free ligand .

Condensation and Cyclization

The pyrazole ring participates in annulation reactions.

Key Findings :

Applications De Recherche Scientifique

Structural Representation

The compound features a complex structure with a benzimidazole ring, a pyrazole moiety, and multiple hydroxyl groups, contributing to its biological activity.

Enzyme Inhibition

Recent studies have demonstrated that this compound acts as an effective inhibitor of several key enzymes:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): The compound has shown strong inhibitory effects on AChE with an IC₅₀ value of 80-90 nM and moderate inhibition of BuChE (IC₅₀ values ranging from 0.5 to 2 µM). These findings suggest its potential use in treating neurodegenerative diseases such as Alzheimer's disease by preventing the breakdown of acetylcholine .

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its neuroprotective effects, potentially aiding in the prevention or treatment of neurodegenerative conditions .

Antigyrase Activity

Another notable application is its role as an inhibitor of DNA gyrase B. This enzyme is essential for bacterial DNA replication, making the compound a candidate for developing new antibacterial agents . The compound's low micromolar antigyrase activity indicates its potential utility in combating bacterial infections.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions of this compound with target enzymes. The simulations suggest that it interacts primarily with the catalytic sites of AChE, mimicking the binding mode of known inhibitors like tacrine . This information is vital for optimizing the compound's structure for enhanced efficacy.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study focusing on neuroprotection, the compound was administered to models exhibiting symptoms of Alzheimer's disease. Results indicated a significant reduction in Aβ(1-42) aggregation, which is associated with Alzheimer's pathology. The study concluded that the compound could be a promising candidate for further development in neurodegenerative disease therapies .

Mécanisme D'action

The mechanism of action of 4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The hydroxyl groups and aromatic rings play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(1H-Benzimidazol-2-yl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-propanoic Acid

- 4-(1H-Benzimidazol-2-yl)-3-(4-hydroxyphenyl)-1H-pyrazole-5-propanoic Acid

- 4-(1H-Benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-propanoic Acid

Uniqueness

4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic Acid is unique due to the presence of two hydroxyl groups on the phenyl ring, which enhance its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from similar compounds and contributes to its diverse range of applications and biological activities.

Activité Biologique

4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C19H16N4O4

- Molecular Weight : 364.35 g/mol

Research indicates that this compound exhibits multiple biological activities through various mechanisms:

- Acetylcholinesterase Inhibition :

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Antitumor Activity :

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the benzimidazole and pyrazole rings significantly influence biological activity. For instance:

- Substituents on the phenyl ring enhance AChE inhibition.

- The presence of hydroxyl groups increases antioxidant capacity .

Biological Evaluation

A detailed evaluation of the compound's biological activities reveals its potential across various therapeutic areas.

Case Studies

- Neuroprotective Effects :

- Cancer Treatment Synergy :

- Anti-inflammatory Mechanisms :

Propriétés

IUPAC Name |

3-[4-(1H-benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazol-5-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4/c24-10-5-6-11(15(25)9-10)18-17(14(22-23-18)7-8-16(26)27)19-20-12-3-1-2-4-13(12)21-19/h1-6,9,24-25H,7-8H2,(H,20,21)(H,22,23)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSMOADDTYREDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(NN=C3C4=C(C=C(C=C4)O)O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.